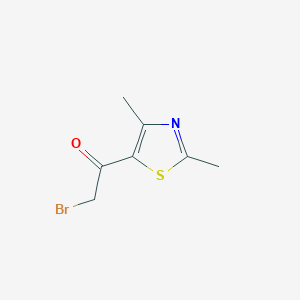
Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-
概要
説明
“Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-” is a chemical compound with the molecular formula C7H8BrNOS and a molecular weight of 234.11 . It contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
科学的研究の応用
Synthesis and Fungicidal Activity
Research has demonstrated the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, exploring their fungicidal activities. These compounds were synthesized through reactions with different reagents, confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis, highlighting the chemical versatility and potential agricultural applications of these derivatives (Bashandy, M. S., Abdelall, Mahmoud M., & El-Morsy, A., 2008).
Biological Activities
Another study focused on the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, revealing significant immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. These compounds also showed strong cytotoxicity against various carcinoma cells, indicating their potential as multipotent compounds for biomedical applications (Abdel‐Aziz, H., Hamdy, N., Gamal-Eldeen, A., & Fakhr, I., 2011).
Anticancer Potential
The synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moiety was reported, with some compounds exhibiting anticancer activity against liver and breast cancer. This study underscores the potential of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- derivatives in developing new anticancer agents (Hessien, S., Kadah, M., & Marzouk, N. A., 2009).
Antimicrobial and Antimalarial Activities
A study on microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives highlighted their antimicrobial and antimalarial activities. These findings suggest the potential of these compounds in treating infections and malaria, showcasing the broad spectrum of biological activities associated with thiazole derivatives (Vekariya, R. H., Patel, K. D., Vekariya, M., Prajapati, N. P., Rajani, D., Rajani, S. D., & Patel, H., 2017).
特性
IUPAC Name |
2-bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUIFJAYRBVUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,5-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2664317.png)

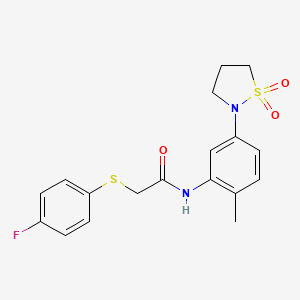
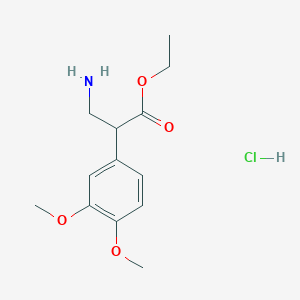
![2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2664321.png)
![[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate](/img/structure/B2664322.png)
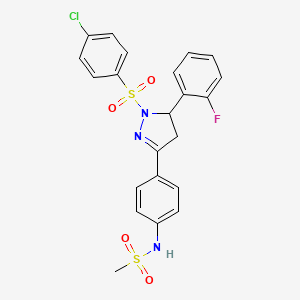
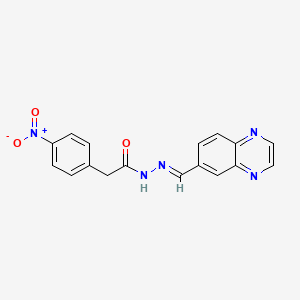
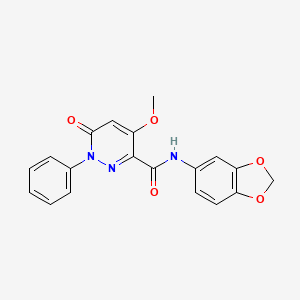
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2664330.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2664333.png)
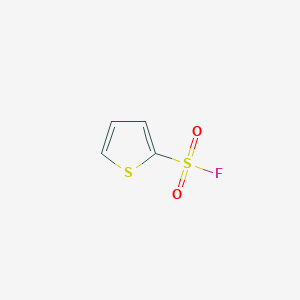
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2664337.png)
![4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2664338.png)
